molecular formula C12H12N2O2 B3100903 4-Methyl-N-(5-methyloxazol-2-yl)benzamide CAS No. 137935-60-5

4-Methyl-N-(5-methyloxazol-2-yl)benzamide

Cat. No. B3100903
CAS RN: 137935-60-5
M. Wt: 216.24 g/mol
InChI Key: TWEPKJWGWYUYJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide can be represented by the formula C12H12N2O2. The structure can be viewed using a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Benzamide compounds, including 4-Methyl-N-(5-methyloxazol-2-yl)benzamide, have been found to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . Some of these compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Antioxidant Activity

Benzamides, including 4-Methyl-N-(5-methyloxazol-2-yl)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in the development of treatments for diseases caused by oxidative stress.

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests that 4-Methyl-N-(5-methyloxazol-2-yl)benzamide could be used in the development of new antibacterial drugs .

Anti-inflammatory Activity

Benzamides have been found to possess anti-inflammatory properties . This means that 4-Methyl-N-(5-methyloxazol-2-yl)benzamide could potentially be used in the treatment of inflammatory conditions .

Anticancer Activity

Some benzamides have been used in the treatment of cancer . While specific research on 4-Methyl-N-(5-methyloxazol-2-yl)benzamide is not available, it’s possible that it could also have anticancer properties given the broader class of compounds it belongs to .

Thermophysical Properties

The thermophysical properties of benzamides, including 4-Methyl-N-(5-methyloxazol-2-yl)benzamide, have been critically evaluated . These properties are important for understanding the behavior of these compounds under different conditions, which can be useful in various scientific and industrial applications .

Industrial Applications

Benzamides are used in various industrial sectors such as the plastic, rubber, and paper industries . They are also found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Safety and Hazards

While specific safety and hazard information for 4-Methyl-N-(5-methyloxazol-2-yl)benzamide is not available, it’s important to handle all chemicals with care and take necessary precautions. For example, benzamide is harmful if swallowed and is suspected of causing genetic defects .

properties

IUPAC Name

4-methyl-N-(5-methyl-1,3-oxazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)11(15)14-12-13-7-9(2)16-12/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEPKJWGWYUYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-(5-methyloxazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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